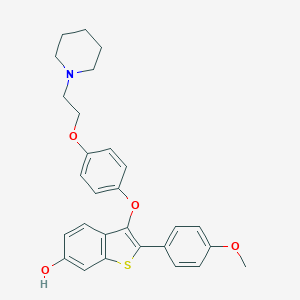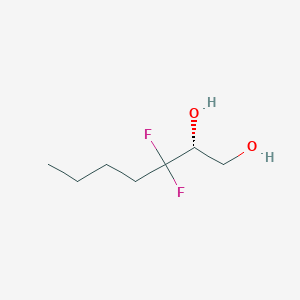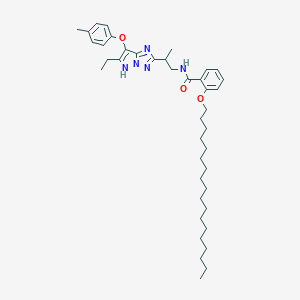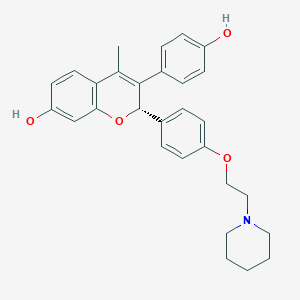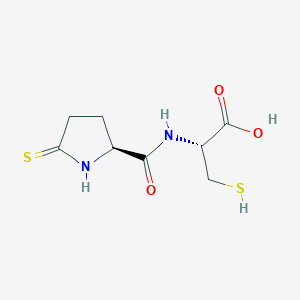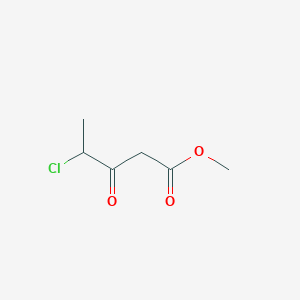
Ethyl-3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, also known as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is a useful research compound. Its molecular formula is C8H10F2N2O2 and its molecular weight is 204.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spätstufige Difluormethylierung
Ethyl-3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carboxylat: ist eine wertvolle Verbindung im Bereich der Spätstufigen Difluormethylierung. Dieser Prozess beinhaltet die Einführung einer Difluormethylgruppe in komplexe Moleküle, was ihre chemischen und biologischen Eigenschaften signifikant verändern kann . Die Verbindung dient als vielseitiges Reagenz zur Einführung der CF2H-Gruppe in verschiedene Substrate, wodurch ihr Potenzial für pharmazeutische Anwendungen gesteigert wird.
Wasserstoffbrücken-Donor-Studien
Das Vorhandensein der CF2H-Gruppe in dieser Verbindung macht sie zu einem hervorragenden Objekt für die Untersuchung von Wasserstoffbrücken-Donoreigenschaften. Untersuchungen haben gezeigt, dass Verbindungen mit einer CF2H-Gruppe bessere Wasserstoffbrücken-Donoren sind als ihre methylierten Analoga . Diese Eigenschaft ist entscheidend für das Verständnis molekularer Wechselwirkungen in biologischen Systemen.
Entwicklung neuartiger Fungizide
Diese Verbindung wurde als Schlüsselfaktor für eine neue Familie von Fungiziden identifiziert. Ihre Struktur ermöglicht die Hemmung der Succinat-Ubiquinon-Oxidoreduktase, ein Enzym, das für die Energieproduktion in Pilzen entscheidend ist. Durch die gezielte Ansteuerung dieses Enzyms kann die Verbindung als potenzieller Leitstoff für die Entwicklung effektiver fungizider Wirkstoffe dienen .
Fluorierte Bausteine
Die Difluormethylgruppe in This compound macht sie zu einem wertvollen fluorierten Baustein. Fluoratome können die physikalischen, chemischen und biologischen Eigenschaften von Molekülen stark beeinflussen, sie lipophiler machen und möglicherweise ihre metabolische Stabilität erhöhen .
Medizinische Chemie
In der medizinischen Chemie kann die Einführung von Fluoratomen die pharmakokinetischen und pharmakodynamischen Profile von Wirkstoffkandidaten verbessern. This compound kann zur Synthese fluorierter Analoga von Arzneimitteln verwendet werden, die möglicherweise zu Medikamenten mit besserer Wirksamkeit und geringeren Nebenwirkungen führen .
Proteinmarkierung
Die Fähigkeit der Verbindung, Difluormethylgruppen selektiv auf große Biomoleküle wie Proteine zu übertragen, ist von großem Interesse. Dies kann zur Proteinmarkierung verwendet werden und unterstützt die Untersuchung der Proteinfunktion, -wechselwirkung und -lokalisierung in biologischen Systemen .
Organische Synthese
Als Reagenz wird This compound in der organischen Synthese verwendet, um Difluormethylgruppen in Zielmoleküle einzuführen. Dies kann zur Schaffung neuartiger organischer Verbindungen mit einzigartigen Eigenschaften führen, die für weitere chemische Erkundungen geeignet sind .
Materialwissenschaft
In der Materialwissenschaft kann die Einführung von fluorierten Gruppen die Eigenschaften von Materialien verändern, z. B. die Widerstandsfähigkeit gegenüber Lösungsmitteln und Chemikalien erhöhen. Diese Verbindung könnte zur Synthese von Materialien mit verbesserter Haltbarkeit und Stabilität verwendet werden .
Wirkmechanismus
Target of Action
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a central metabolic pathway involved in the production of ATP, the main energy currency of the cell. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and, consequently, a decrease in cellular energy levels .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting energy production within fungal cells, the compound effectively inhibits the growth and proliferation of these organisms . This makes it a valuable tool in the control of various fungal diseases.
Action Environment
The efficacy and stability of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with the compound.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate are largely defined by its role in the inhibition of succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . This interaction with SDHI suggests that Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate may interact with other enzymes and proteins involved in metabolic pathways.
Cellular Effects
Its role as an SDHI inhibitor suggests that it may influence cell function by disrupting energy production within the cell
Molecular Mechanism
The molecular mechanism of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with succinate dehydrogenase (SDHI), an enzyme involved in the citric acid cycle . By inhibiting SDHI, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate disrupts the normal flow of the citric acid cycle, potentially leading to changes in cellular energy production.
Metabolic Pathways
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is involved in the citric acid cycle through its inhibition of succinate dehydrogenase (SDHI) . This suggests that it may interact with other enzymes and cofactors involved in this metabolic pathway.
Eigenschaften
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141573-95-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?
A1: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.
Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?
A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






